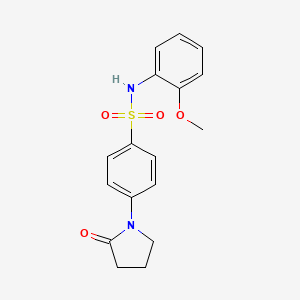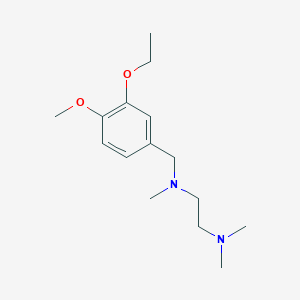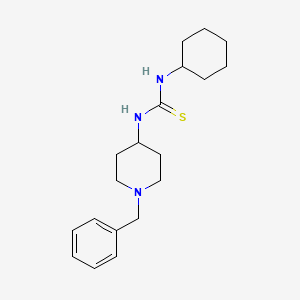![molecular formula C12H17ClFNO B5855229 2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol, commonly known as CFPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFPE belongs to the class of compounds known as beta-adrenergic agonists, which are known to activate certain receptors in the body. In
科学研究应用
CFPE has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cardiovascular disease. CFPE has been shown to have positive effects on the heart, including increasing cardiac output and improving blood flow. It has also been studied for its potential use in the treatment of asthma and other respiratory diseases, as it has been shown to have bronchodilatory effects.
作用机制
CFPE works by activating beta-adrenergic receptors in the body. These receptors are found in a variety of tissues, including the heart, lungs, and blood vessels. When activated, these receptors cause a cascade of events that lead to increased heart rate, bronchodilation, and vasodilation. CFPE has a high affinity for beta-2 adrenergic receptors, which are primarily found in the lungs and are responsible for bronchodilation.
Biochemical and Physiological Effects:
CFPE has a number of biochemical and physiological effects on the body. It has been shown to increase heart rate and cardiac output, improve blood flow, and dilate blood vessels. It also has bronchodilatory effects, which can improve breathing in patients with respiratory diseases. CFPE has been shown to have a relatively short half-life in the body, which makes it a useful tool for studying the effects of beta-adrenergic agonists.
实验室实验的优点和局限性
CFPE has a number of advantages for use in lab experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain in large quantities. It also has a relatively short half-life, which allows researchers to study the effects of beta-adrenergic agonists in a controlled manner. However, there are also limitations to the use of CFPE in lab experiments. It has been shown to have some toxic effects on certain cell types, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research on CFPE. One area of interest is in the development of new beta-adrenergic agonists that have improved selectivity for specific receptors. Another area of interest is in the use of CFPE in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease. Finally, there is interest in the use of CFPE as a tool for studying the effects of beta-adrenergic agonists on the cardiovascular system and other tissues.
Conclusion:
In conclusion, CFPE is a well-established chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a number of positive effects on the body, including increasing heart rate and cardiac output, improving blood flow, and dilating blood vessels. CFPE has a number of advantages for use in lab experiments, but there are also limitations to its use. Overall, CFPE is a promising compound for future research in the field of beta-adrenergic agonists.
合成方法
The synthesis of CFPE involves the reaction of 2-chloro-6-fluorobenzyl chloride with propylamine in the presence of a base. The resulting product is then treated with ethylene oxide to form the final compound, CFPE. This synthesis method has been well-established in the literature and has been used to produce CFPE in large quantities for research purposes.
属性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFNO/c1-2-6-15(7-8-16)9-10-11(13)4-3-5-12(10)14/h3-5,16H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJDMXRYFMLHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5425968 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)



![3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5855239.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)